molecular formula C25H26Cl2N4O6 B14152401 6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate CAS No. 4052-18-0

6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate

Cat. No.: B14152401
CAS No.: 4052-18-0
M. Wt: 549.4 g/mol
InChI Key: DFUDNETVVOCIMC-WLHGVMLRSA-N
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Description

6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is a synthetic organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Formation of the Maleate Salt: The final compound is often converted to its maleate salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the quinazoline core.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the piperazine moiety.

    3-(4-Chlorophenyl)-1-piperazine: Lacks the quinazoline core.

    Quinazoline Derivatives: Various derivatives with different substituents.

Uniqueness

6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is unique due to the combination of the quinazoline core and the piperazine moiety, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

4052-18-0

Molecular Formula

C25H26Cl2N4O6

Molecular Weight

549.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-chloro-3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H22Cl2N4O2.C4H4O4/c22-15-3-1-4-17(13-15)26-11-9-25(10-12-26)7-2-8-27-20(28)18-14-16(23)5-6-19(18)24-21(27)29;5-3(6)1-2-4(7)8/h1,3-6,13-14H,2,7-12H2,(H,24,29);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DFUDNETVVOCIMC-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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